

physical and chemical characteristics of 3-ethyl-2-methylhept-2-ene

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Compound of Interest

Compound Name: 3-ethyl-2-methylhept-2-ene

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In-Depth Technical Guide: 3-Ethyl-2-methylhept-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **3-ethyl-2-methylhept-2-ene** (CAS No. 19780-61-1). This trisubstituted alkene is a valuable compound for research in organic synthesis and as a potential building block in the development of novel chemical entities. This document outlines its known physical properties, expected chemical reactivity based on its structure, a representative synthetic protocol, and key spectral data.

Physical and Chemical Properties

The physical and chemical properties of **3-ethyl-2-methylhept-2-ene** are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Physical Properties

A compilation of the key physical data for **3-ethyl-2-methylhept-2-ene** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₂₀	[1]
Molecular Weight	140.27 g/mol	[1][2]
CAS Number	19780-61-1	[1][2]
Density	0.75 g/cm ³	
Boiling Point	170.1 °C at 760 mmHg	
Refractive Index	1.428	
Flash Point	46.5 °C	
Vapor Pressure	1.98 mmHg at 25 °C	
Kovats Retention Index (Standard non-polar)	979.1	[1]
Kovats Retention Index (Semi- standard non-polar)	1073	[1]

Chemical Properties

3-ethyl-2-methylhept-2-ene is a trisubstituted alkene, and its chemical reactivity is primarily dictated by the presence of the carbon-carbon double bond. Due to the steric hindrance around the double bond, reaction rates may be slower compared to less substituted alkenes.

Key Chemical Characteristics:

- Electrophilic Addition:** The electron-rich double bond is susceptible to attack by electrophiles. Common reactions include hydrohalogenation, hydration, and halogenation. The regioselectivity of these additions will follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation intermediate at position 3.
- Hydroboration-Oxidation:** This two-step reaction provides a method for the anti-Markovnikov hydration of the alkene. Treatment with a borane reagent (e.g., BH₃ in THF) followed by

oxidation (e.g., with H_2O_2 and NaOH) would be expected to yield 3-ethyl-2-methylheptan-3-ol.

- Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form the corresponding epoxide, 2,3-diethyl-2,3-dimethyloxirane. The reaction is a syn-addition, with the oxygen atom adding to one face of the double bond.
- Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. Treatment with ozone followed by a reductive workup (e.g., with zinc and water) would yield propan-2-one (acetone) and pentan-3-one.
- Hydrogenation: Catalytic hydrogenation (e.g., with H_2 over a platinum, palladium, or nickel catalyst) will reduce the double bond to yield the corresponding alkane, 3-ethyl-2-methylheptane.

Experimental Protocols

A common and effective method for the synthesis of sterically hindered trisubstituted alkenes like **3-ethyl-2-methylhept-2-ene** is through the dehydration of a tertiary alcohol. This alcohol can be readily prepared via a Grignard reaction.

Synthesis of 3-Ethyl-2-methylheptan-2-ol (Grignard Reaction)

Principle: This step involves the nucleophilic addition of a Grignard reagent, butylmagnesium bromide, to a ketone, 3-pentanone. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- 1-Bromobutane
- 3-Pentanone

- Anhydrous Sodium Sulfate
- Saturated aqueous ammonium chloride solution
- Hydrochloric acid (1 M)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
- Add a small volume of anhydrous diethyl ether to cover the magnesium.
- Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is initiated if the solution becomes cloudy and starts to reflux.
- Once the reaction has started, add the remaining 1-bromobutane solution at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of butylmagnesium bromide.
- Cool the Grignard reagent solution in an ice bath.
- Add a solution of 3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

- Filter and concentrate the organic phase under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-2-methylheptan-2-ol.

Synthesis of 3-Ethyl-2-methylhept-2-ene (Acid-Catalyzed Dehydration)

Principle: The tertiary alcohol produced in the previous step is dehydrated using a strong acid catalyst. The reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate.

Materials:

- Crude 3-ethyl-2-methylheptan-2-ol
- Concentrated sulfuric acid or phosphoric acid
- Sodium bicarbonate solution (5%)
- Anhydrous calcium chloride
- Distillation apparatus

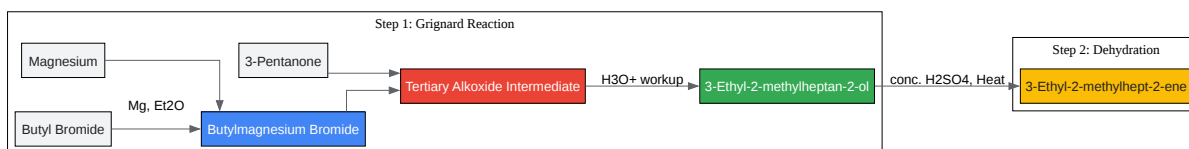
Procedure:

- Place the crude 3-ethyl-2-methylheptan-2-ol in a round-bottom flask.
- Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
- Set up a simple distillation apparatus.
- Heat the mixture to distill the alkene product as it is formed. The boiling point of the product is approximately 170 °C.
- Wash the collected distillate with a 5% sodium bicarbonate solution to neutralize any remaining acid.
- Separate the organic layer and dry it over anhydrous calcium chloride.

- Perform a final fractional distillation to purify the **3-ethyl-2-methylhept-2-ene**.

Mandatory Visualizations

Synthetic Pathway of 3-Ethyl-2-methylhept-2-ene



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Caption: Synthesis of **3-ethyl-2-methylhept-2-ene** via Grignard reaction and dehydration.

Spectroscopic Data

While a comprehensive set of spectra for **3-ethyl-2-methylhept-2-ene** is not readily available in the public domain, typical spectral characteristics can be predicted based on its structure.

- ¹H NMR: The spectrum would be complex due to the number of non-equivalent protons. Key signals would include multiplets for the ethyl and butyl groups, and singlets or narrowly split signals for the methyl groups attached to the double bond.
- ¹³C NMR: The spectrum would show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The two sp² hybridized carbons of the double bond would appear in the downfield region (typically 120-140 ppm).
- Infrared (IR) Spectroscopy: A characteristic C=C stretching vibration would be expected in the region of 1640-1680 cm⁻¹. The spectrum would also be dominated by C-H stretching and bending vibrations from the numerous alkyl groups.

- Mass Spectrometry: The molecular ion peak would be observed at $m/z = 140$. The fragmentation pattern would likely involve the loss of alkyl radicals.

This technical guide provides a foundational understanding of **3-ethyl-2-methylhept-2-ene** for research and development purposes. For specific applications, further experimental validation of these properties is recommended.

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